Benzo[b]perylene
Overview
Description
Benzo[b]perylene, also known as this compound, is a useful research compound. Its molecular formula is C24H14 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Wood-Degrading Fungi Tracer and Palaeo-Wildfire Indicators : Perylene and benzo[a]pyrene concentrations, including benzo[b]perylene, decrease rapidly with thermal maturity. This limits their use as tracers for wood-degrading fungi and as indicators of paleo-wildfires in older sedimentary rocks (Marynowski, Smolarek, & Hautevelle, 2015).
Dye-Sensitized Solar Cells : Near-infrared absorbing perylene dyes with benzo[e]indole, related to this compound, show potential for use in dye-sensitized solar cells. However, their conversion efficiency is lower, possibly due to their strong electron-withdrawing nature (Jin et al., 2008).
Optoelectronic Devices and Photovoltaics : Alkyl- and aryl-substituted benzo[ghi]perylenetriimides, which are structurally related to this compound, demonstrate strong electron accepting properties. This suggests potential applications in optoelectronic devices and photovoltaics (Viswanath et al., 2016).
Fluorescent Probes for Micelle Formation : Benzo[ghi]perylene, similar to this compound, serves as an effective ratiometric fluorescent probe for monitoring microenvironment changes and micelle formation in aqueous mediums, offering clear critical micelle concentration (CMC) values and thermal stability compared to pyrene (Hussain et al., 2018).
Astrochemical Significance : Benzo[ghi]perylene exhibits sharp phosphorescence in the red when embedded in a rare gas matrix, which may have astrochemical significance (Chillier et al., 2001).
Selective Growth of Armchair Carbon Nanotubes : Benzyne-induced Diels-Alder cycloaddition to aromatic hydrocarbons, including this compound, can lead to the selective solvent-free growth of uniform diameter armchair carbon nanotubes (Fort & Scott, 2011).
Cytotoxic and Genotoxic Effects : Exposure to benzo[ghi]perylene can induce cytotoxic and genotoxic effects on human bronchial cells, with persistent damage even after recovery, highlighting its potential health risks (Castro-Gálvez et al., 2019).
DNA Binding Ability : Benzo[ghi]perylene has significant DNA binding ability both in vivo and in vitro, which may explain its varying biological activity in different study settings (Hughes & Phillips, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzo[b]perylene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including PAHs .
Mode of Action
The interaction of this compound with its targets involves a series of metabolic transformations. The compound is metabolized by cytochrome P450 to form various metabolites . The orientation of the lone-pair of electrons toward the aromatic core of the compound significantly affects its electronic structures and energy levels .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of the compound by cytochrome P450 enzymes . The metabolites produced as a result of these pathways can interact with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and malignant transformations .
Pharmacokinetics
Given its structure and properties, it is likely to have low solubility and volatility . This suggests that the compound may have low bioavailability and may be slowly metabolized and excreted from the body.
Result of Action
The primary result of the action of this compound is the formation of DNA adducts, which can lead to mutations and malignant transformations . This can potentially lead to carcinogenic effects.
Action Environment
This compound is found in various environmental compartments, including air, surface water, soil, and sediments . It is present in cigarette smoke, as well as in food products, especially when smoked and grilled . Environmental factors, such as the presence of other pollutants, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
Pahs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that Benzo[b]perylene has similar effects.
Molecular Mechanism
It is known that PAHs can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that PAHs can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that PAHs can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that PAHs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that PAHs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAAYMFPFYGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075196 | |
Record name | Benzo[b]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197-70-6 | |
Record name | Benzo[b]perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Benzo[b]perylene, and where is it found?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. It's a common environmental pollutant generated through incomplete combustion of organic materials like fossil fuels and wood. [] As a result, it can be found in sources like cigarette smoke condensate [] and hard-coal flue gas condensate. []
Q2: Why is there interest in studying the fluorescence of this compound?
A2: Researchers use fluorescence spectroscopy to identify and quantify PAHs like this compound. Understanding how specific molecules quench (reduce) fluorescence is important for accurate analysis. One study found that the fluorescence of this compound is selectively quenched by nitromethane, highlighting the importance of considering potential interferences during analysis. []
Q3: What are the potential health risks associated with this compound exposure?
A3: While this specific set of research papers doesn't delve into the toxicological details, it does mention that several C24H14 PAHs, including this compound, have been identified as mutagens and carcinogens. [] This highlights the importance of understanding the formation and presence of these compounds in environments where human exposure is possible.
Q4: Has any research explored the nonlinear optical properties of this compound derivatives?
A4: Yes, a study investigated the ultrafast nonlinear optical properties of a this compound derivative, benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP). [] The researchers found that BNP exhibits a strong three-photon absorption coefficient, suggesting potential applications in fields like optical limiting and data storage.
Q5: Are there any analytical techniques specifically used for identifying and quantifying this compound?
A5: The provided research highlights the use of gas chromatography/mass spectrometry (GC/MS) for determining the presence and quantity of various PAHs, including this compound, emitted from sources like coal-fired residential furnaces. [] Additionally, high-pressure liquid chromatography with ultraviolet-visible absorbance detection and mass spectrometric detection has been used to analyze this compound in controlled pyrolysis experiments. []
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